molecular formula C13H25ClN2O3S B13568913 Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No.: B13568913
M. Wt: 324.87 g/mol
InChI Key: ZLHXPYITZFZZOS-UHFFFAOYSA-N
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Description

Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a complex organic compound with a molecular weight of 324.87 g/mol This compound is known for its unique spirocyclic structure, which includes a sulfur atom in a lambda6 oxidation state

Preparation Methods

The synthesis of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the imino(methyl)oxo-lambda6-sulfanyl group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the lambda6 oxidation state can be further oxidized under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions used but generally include oxidized sulfur compounds, amines, and carboxylic acids .

Scientific Research Applications

Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sulfur atom in the lambda6 oxidation state may play a crucial role in these interactions, potentially forming reversible covalent bonds with target molecules .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with sulfur atoms in various oxidation states. For example:

The uniqueness of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride lies in its specific spirocyclic structure and the presence of the lambda6-sulfur atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H25ClN2O3S

Molecular Weight

324.87 g/mol

IUPAC Name

tert-butyl 7-(methylsulfonimidoyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3S.ClH/c1-12(2,3)18-11(16)15-8-5-10(19(4,14)17)9-13(15)6-7-13;/h10,14H,5-9H2,1-4H3;1H

InChI Key

ZLHXPYITZFZZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)S(=N)(=O)C.Cl

Origin of Product

United States

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